molecular formula C19H31N5O4 B12527461 L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- CAS No. 865874-82-4

L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-

Cat. No.: B12527461
CAS No.: 865874-82-4
M. Wt: 393.5 g/mol
InChI Key: OXNVTHSRKGRYNL-KBPBESRZSA-N
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Description

L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a prolinamide backbone and a histidyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- typically involves the following steps:

    Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group.

    Coupling Reaction: The protected L-proline is then coupled with 2-propyl-L-histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the histidyl side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biochemistry: The compound is used in studies involving protein-ligand interactions and enzyme kinetics.

    Industrial Applications: It may be utilized in the synthesis of complex organic molecules and as a building block in peptide synthesis.

Mechanism of Action

The mechanism of action of L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- involves its interaction with specific molecular targets. The histidyl side chain can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The prolinamide backbone provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexylglycyl-4-amino-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-, (4S)-
  • L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valyl-4-hydroxy-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-, (4S)-

Uniqueness

L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl- is unique due to its specific combination of a prolinamide backbone and a histidyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications.

Properties

CAS No.

865874-82-4

Molecular Formula

C19H31N5O4

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-(2-propyl-1H-imidazol-5-yl)propan-2-yl]carbamate

InChI

InChI=1S/C19H31N5O4/c1-5-7-15-21-11-12(22-15)10-13(23-18(27)28-19(2,3)4)17(26)24-9-6-8-14(24)16(20)25/h11,13-14H,5-10H2,1-4H3,(H2,20,25)(H,21,22)(H,23,27)/t13-,14-/m0/s1

InChI Key

OXNVTHSRKGRYNL-KBPBESRZSA-N

Isomeric SMILES

CCCC1=NC=C(N1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC1=NC=C(N1)CC(C(=O)N2CCCC2C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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